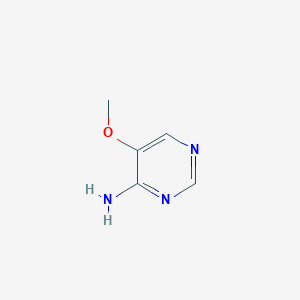

5-Methoxypyrimidin-4-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEZTIHVTBTNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355842 | |

| Record name | 5-methoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-86-3 | |

| Record name | 5-Methoxy-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxypyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methoxypyrimidin 4 Amine and Its Derivatives

Established Synthetic Routes to the 5-Methoxypyrimidin-4-amine Core

The foundational approaches to constructing the this compound scaffold have traditionally relied on multistep syntheses, which have been refined over time for the creation of specific analogs.

Conventional Multistep Synthesis Approaches

The conventional synthesis of the this compound core often starts from readily available pyrimidine (B1678525) precursors. A common strategy involves the manipulation of substituted pyrimidines, such as those with halogen or hydroxyl groups, which can be converted to the desired methoxy (B1213986) and amine functionalities.

For instance, a frequent starting material is a dihydroxypyrimidine, which can undergo chlorination followed by selective nucleophilic substitution. One such pathway begins with 2,4-dihydroxy-5-methoxypyrimidine. chemimpex.com This compound is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield a dichlorinated intermediate, such as 2,4-dichloro-5-methoxypyrimidine (B27636). google.com Subsequent reaction with ammonia (B1221849) or an amine can then selectively displace one of the chlorine atoms to introduce the 4-amino group, a reaction influenced by the electronic properties of the pyrimidine ring. ontosight.ai

Another approach involves starting with a pre-functionalized pyrimidine ring. For example, 4-aminopyrimidine (B60600) derivatives can be functionalized at the 5- and 6-positions. Methoxylation at the 5-position can be achieved using methanol (B129727) under basic conditions, followed by the introduction of a leaving group at another position to facilitate subsequent amination.

The following table summarizes a representative conventional synthesis:

| Starting Material | Reagent(s) | Intermediate | Final Product |

| 2,4-Dihydroxy-5-methoxypyrimidine | 1. POCl₃ 2. Ammonia | 2,4-Dichloro-5-methoxypyrimidine | This compound |

This table provides a generalized overview, and specific reaction conditions can be optimized for yield and purity.

Modified Procedures for Specific Analogues

The core synthetic routes have been adapted to produce a variety of this compound analogues with different substitution patterns. These modifications are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

For example, to synthesize N-substituted analogues, a primary amine other than ammonia is used in the final amination step. The synthesis of 2-chloro-5-methoxy-N-methylpyrimidin-4-amine, a related compound, is achieved by reacting 2,4-dichloro-5-methoxypyrimidine with methylamine. vulcanchem.com This reaction demonstrates the principle of using different amines to introduce various substituents at the 4-position.

Furthermore, the synthesis of analogues with different groups at other positions on the pyrimidine ring often requires starting with appropriately substituted precursors. For instance, the synthesis of 5-fluoro-2-methoxypyrimidin-4-amine (B592671) involves a modified procedure starting from potassium-(Z)-2-cyano-2-fluoroethenolate and O-methylisourea hemisulfate. beilstein-journals.org This highlights the versatility of pyrimidine synthesis, where different building blocks can be employed to access a wide range of derivatives.

Innovative Synthetic Strategies and Reaction Mechanisms

To overcome the limitations of traditional batch syntheses, such as long reaction times and scalability issues, researchers have explored innovative methodologies. These include continuous flow techniques, ultrasound-assisted reactions, and advanced functionalization strategies.

Continuous Flow Synthesis Techniques for Scalability and Efficiency

Continuous flow synthesis has emerged as a powerful tool for the production of pyrimidine derivatives, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation. smolecule.com This technology allows for the rapid and scalable synthesis of compounds that might be challenging to produce in conventional batch reactors. acs.org

In the context of pyrimidine synthesis, continuous flow reactors can be used to perform multi-step reactions in a telescoped manner, avoiding the isolation of intermediates. rsc.orgnih.gov For example, a flow process can be designed where a stream of a pyrimidine precursor is mixed with a reagent stream under controlled temperature and pressure, leading to the efficient formation of the desired product. acs.org This approach has been successfully applied to the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyrimidines, demonstrating its potential for the synthesis of this compound and its derivatives. acs.orgvapourtec.com The ability to precisely control reaction parameters in a continuous flow setup can also lead to improved yields and selectivities compared to batch methods. acs.org

A comparison of batch versus flow synthesis for a related pyrimidine synthesis is presented below:

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Scalability | Limited | High acs.org |

| Process Control | Moderate | High acs.org |

| Safety | Potential for thermal runaway | Improved safety profile smolecule.com |

Ultrasonic-Assisted Reactions in Pyrimidine Synthesis

Ultrasound irradiation has been increasingly recognized as an effective method for accelerating organic reactions. nih.gov In pyrimidine synthesis, sonication can enhance reaction rates and improve yields by promoting efficient mixing and mass transfer, as well as by generating localized high temperatures and pressures through acoustic cavitation. shd.org.rs

The application of ultrasound has been shown to be beneficial in various reactions leading to pyrimidine cores, including multicomponent reactions and cyclocondensations. nih.govshd.org.rs For instance, the synthesis of dihydropyrimidine-2-thiones, which share the pyrimidine core, was significantly accelerated, with reaction times reduced from hours to minutes and yields improved by 20-30% compared to conventional heating. shd.org.rs This "green chemistry" approach often allows for milder reaction conditions. shd.org.rs

Ultrasound has also been employed in the four-component synthesis of complex fused pyrimidine systems like 7-azolylaminotetrahydroazolo[1,5-a]pyrimidines. nih.govsemanticscholar.org These findings suggest that ultrasonic assistance could be a valuable tool for the efficient synthesis of this compound and its derivatives, potentially reducing energy consumption and reaction times.

Nucleophilic Substitutions and Condensation Reactions for Functionalization

The functionalization of the this compound core and its precursors is predominantly achieved through nucleophilic substitution and condensation reactions. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, particularly at positions 2, 4, and 6.

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing various functional groups. For example, the chlorine atoms in dichlorinated pyrimidines are readily displaced by nucleophiles such as amines, alkoxides, and thiols. smolecule.com The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the substituents already present on the ring. smolecule.com

Condensation reactions are also widely used to modify pyrimidine derivatives. The amino group at the 4-position of this compound can react with aldehydes and ketones to form imines (Schiff bases), which can then serve as intermediates for the synthesis of more complex heterocyclic systems. smolecule.comsmolecule.com For instance, the reaction of this compound with diethyl 2-(ethoxymethylene)malonate leads to an enamine intermediate that can be cyclized to form a fused pyrimidine system. rsc.org

These functionalization reactions are critical for expanding the chemical space around the this compound scaffold, enabling the synthesis of a diverse range of compounds with potential biological activities.

Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling) in Derivative Synthesis

Cross-coupling reactions are powerful tools in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of pyrimidine derivatives, these methods are invaluable for introducing a wide range of substituents onto the pyrimidine core, enabling the creation of diverse molecular libraries for drug discovery.

The Suzuki cross-coupling reaction is a prominent example, widely employed for its mild reaction conditions, commercial availability of reagents, and tolerance of various functional groups. biomedpharmajournal.orgnih.gov This reaction typically involves the coupling of a halogenated pyrimidine with an aryl- or heteroarylboronic acid in the presence of a palladium catalyst and a base. nih.gov For instance, chloro-pyrimidine derivatives can be functionalized by reacting them with different arylboronic acids using a catalyst system like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as sodium carbonate. biomedpharmajournal.orgresearchgate.net This methodology has been successfully used to synthesize various 4-amino-6-aryl-1-methylpyrimidin-2-ones and related structures. nih.gov

Another significant method is the Negishi cross-coupling, which couples an organozinc compound with an organic halide. A practical and scalable synthesis of 2-chloro-5-(pyridin-2-yl) pyrimidine, a key intermediate for a selective PDE-V inhibitor, was achieved using a Negishi cross-coupling between 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine. researchgate.net This approach allowed for kilogram-scale production without the need for chromatography. researchgate.net

These reactions are fundamental in medicinal chemistry for creating complex molecules from simpler, readily available pyrimidine precursors.

Table 1: Example of a Suzuki Cross-Coupling Reaction for Pyrimidine Derivatization

This table illustrates a typical Suzuki reaction setup for the synthesis of aryl-substituted pyrimidine derivatives.

| Component | Role | Specific Example | Reference |

| Pyrimidine Precursor | Starting material containing a leaving group | 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | biomedpharmajournal.org |

| Coupling Partner | Introduces the new substituent | Arylboronic acid (e.g., p-nitrophenylboronic acid) | biomedpharmajournal.org |

| Catalyst | Facilitates the C-C bond formation | Palladium(II) acetate (Pd(OAc)₂) / Triphenylphosphine (Ph₃P) | biomedpharmajournal.orgresearchgate.net |

| Base | Activates the boronic acid | Sodium Carbonate (Na₂CO₃) | biomedpharmajournal.orgresearchgate.net |

| Solvent | Reaction medium | n-Propanol | biomedpharmajournal.org |

Synthesis of Key Intermediates and Precursors

The efficient synthesis of key intermediates is crucial for the development of complex pharmaceutical compounds. This section details the preparation of important pyrimidine-based precursors.

4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and its phosphorylated forms are vital biogenetic precursors for thiamine (B1217682) (Vitamin B₁). wikipedia.org The biosynthesis of its pyrophosphate (HMP-PP) varies among organisms. In bacteria, HMP-PP is derived from 5-aminoimidazole ribotide (AIR), a purine (B94841) biosynthesis intermediate, through a complex rearrangement catalyzed by the radical SAM enzyme ThiC. wikipedia.orgacs.org In yeasts, the pyrimidine moiety is formed from intermediates in the histidine and pyridoxine (B80251) metabolic pathways. wikipedia.org

The transition from laboratory-scale synthesis to industrial production requires the development of scalable, cost-effective, and robust processes. tandfonline.comarborpharmchem.com For pyrimidine-based pharmaceutical intermediates, this involves optimizing reaction conditions to maximize yield and purity while minimizing waste, in line with green chemistry principles. tandfonline.com

Modern process chemistry often employs advanced monitoring techniques, such as online Fourier-transform infrared spectroscopy (FT-IR), to ensure reaction consistency and control, which is critical for large-scale manufacturing. researchgate.net The development of multicomponent reactions, which allow for the construction of complex N-heterocycles like pyrimidines from simple alcohols in a single step, also represents a significant advance toward sustainable and efficient large-scale synthesis. acs.org These strategies are essential for connecting initial research findings with the commercial production of new medicines. arborpharmchem.com

Stereoselective Synthesis and Chiral Modifications

Introducing specific stereochemistry into pyrimidine-containing molecules is critical for their biological function, as different stereoisomers can have vastly different pharmacological activities. Several advanced methodologies have been developed for the stereoselective synthesis of pyrimidine derivatives.

One powerful approach is the use of intramolecular hetero Diels-Alder reactions. This strategy has been employed for the stereoselective synthesis of complex, fused-ring systems like annulated pyrido[2,3-d]pyrimidines, starting from uracil (B121893) derivatives. beilstein-journals.org Another method involves the NaOH-catalyzed rearrangement of propargylic hydroxylamines, which provides highly stereoselective access to β-enaminones, versatile precursors for a subsequent pyrimidine synthesis. organic-chemistry.org

Stereoselectivity can also be introduced by modifying a pre-existing chiral scaffold. For example, a series of gibberellic acid-based 2,4-diaminopyrimidines were synthesized where a key step involved the stereoselective dihydroxylation of an allylic group using an osmium(VIII)-tetroxide/NMO system to create an azidotriol intermediate. nih.gov This demonstrates how chirality can be installed on a side chain attached to the main heterocyclic structure. These methods are crucial for producing enantiomerically pure compounds, which is often a requirement for modern therapeutic agents.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic SAR Exploration of 5-Methoxypyrimidin-4-amine Derivatives

Systematic exploration of the this compound scaffold has revealed that the biological activity of its derivatives is highly sensitive to the nature and position of various substituents. The pyrimidine (B1678525) core serves as a versatile platform for modification, allowing for fine-tuning of the molecule's physicochemical properties and its interactions with biological targets.

Impact of Substitutions at Different Positions on Biological Activity

The pyrimidine ring of this compound offers several positions for substitution, with the 2-, 4-, and 5-positions being of particular interest to medicinal chemists. Modifications at these sites have been shown to have a profound impact on the biological profiles of the resulting compounds.

Substitutions at the 2-position of the pyrimidine ring have been shown to significantly influence the potency of various derivatives. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives designed as USP1/UAF1 deubiquitinase inhibitors, replacing a 2-trifluoromethyl (CF3) group with an isopropyl group led to a six-fold improvement in potency. rsc.orgacs.org Conversely, changing the methyl groups of the isopropyl moiety to fluoro groups resulted in a notable decrease in potency. rsc.orgacs.org Simple alkyl groups like methyl and ethyl at the 2-position provided activity comparable to the 2-CF3 group. rsc.orgacs.org However, the introduction of other electron-withdrawing groups did not lead to improved activity. rsc.orgacs.org Modification of the phenyl ring at this position to a cyclopentyl group or nitrogen-containing heterocycles resulted in inactive compounds. rsc.orgacs.org

In another study on CDK2 and CDK9 inhibitors, the introduction of a thiazole (B1198619) scaffold at the 2-position showed much higher enzyme inhibition compared to oxazole (B20620) and pyrazole (B372694) derivatives. acs.org

| Compound Series | 2-Position Substituent | Biological Target | Activity (IC50) | Key Finding |

|---|---|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amines | Trifluoromethyl (CF3) | USP1/UAF1 | ~1 µM | Baseline activity. rsc.orgacs.org |

| N-benzyl-2-phenylpyrimidin-4-amines | Isopropyl | USP1/UAF1 | 180 nM | 6-fold potency improvement over CF3. rsc.orgacs.org |

| N-benzyl-2-phenylpyrimidin-4-amines | Methyl | USP1/UAF1 | Comparable to CF3 | Simple alkyl groups are tolerated. rsc.orgacs.org |

| N-benzyl-2-phenylpyrimidin-4-amines | Ethyl | USP1/UAF1 | Comparable to CF3 | Simple alkyl groups are tolerated. rsc.orgacs.org |

| 2,4-diaminopyrimidines | Thiazole | CDK2/CDK9 | Higher inhibition | Thiazole is preferred over oxazole or pyrazole. acs.org |

The 4-amino group of this compound is a key site for modification, often serving as a linker to other chemical moieties. In the development of histone deacetylase (HDAC) inhibitors, a 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment was used as a cap group. nih.govtandfonline.com SAR studies revealed that the presence of small groups, such as a methoxy (B1213986) substitution on the phenylamino (B1219803) moiety, was beneficial for HDAC inhibitory activity. nih.govtandfonline.com

In a series of pyrimidine derivatives targeting Pin1, the introduction of phenoxyl or various substituted phenoxyl groups at the 4-position resulted in compounds with inhibitory activities in the micromolar range. sci-hub.se For pyrazolo[3,4-d]pyrimidine derivatives, coupling with BOC-protected piperidin-3-ol at the 4-position was a key step in generating novel anticancer agents. rsc.org Further modifications of the piperidine (B6355638) ring are a common strategy to modulate the pharmacological properties of these compounds. tandfonline.com

| Scaffold | 4-Position Modification | Biological Target | Observed Effect |

|---|---|---|---|

| 5-chloro-pyrimidine | Substituted phenylamino with small groups (e.g., methoxy) | HDACs | Beneficial for inhibitory activity. nih.govtandfonline.com |

| Pyrimidine | Substituted phenoxyl groups | Pin1 | Resulted in micromolar inhibitory activity. sci-hub.se |

| Pyrazolo[3,4-d]pyrimidine | Piperidin-3-yl | Cancer cells | Key intermediate for generating active compounds. rsc.org |

The 5-position of the pyrimidine ring has been extensively studied, and substitutions at this site have a significant impact on biological activity. The presence of a methoxy group, as in the parent compound, is often associated with enhanced analgesic and anti-inflammatory activities compared to unsubstituted analogues. rsc.orgacs.org In a series of CDK2 and CDK9 inhibitors, 5-methoxy pyrimidine derivatives demonstrated much weaker inhibitory and antiproliferative activity compared to 5-methyl or 5-fluoro analogues. acs.org

The introduction of a 5-methyl group has been shown to increase potency in some cases. For example, in a series of USP1/UAF1 inhibitors, the addition of a 5-methyl group resulted in a roughly two-fold increase in potency. acs.orgacs.org Moving the methyl group to the 6-position, however, led to a three-fold decrease in potency. acs.orgacs.org The 5,6-dimethyl derivative was well-tolerated. acs.orgacs.org

Halogen substitutions at the 5-position are also common. In a series of HDAC inhibitors, a 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold was utilized. nih.govtandfonline.com For pyrimidine derivatives with antiproliferative activity, a 5-ethyl analogue of 5-(2-chloroethyl)-2,4-dichloropyrimidine showed strong and selective activity against the HCT116 cell line. mdpi.com Other substitutions at the 5-position, such as chloromethyl and difluoromethyl, have also been explored to modulate the properties of these compounds.

| Compound Series | 5-Position Substituent | Biological Target/Activity | Effect on Activity |

|---|---|---|---|

| N-benzyl-pyrimidin-4-amines | Methyl | USP1/UAF1 | ~2-fold increase in potency. acs.orgacs.org |

| 2,4-diaminopyrimidines | Methoxy | CDK2/CDK9 | Weaker inhibition than methyl or fluoro. acs.org |

| 2,4-diaminopyrimidines | Fluoro | CDK2/CDK9 | Potent inhibition. acs.org |

| HDAC inhibitors | Chloro | HDACs | Key scaffold component. nih.govtandfonline.com |

| Antiproliferative pyrimidines | Ethyl | HCT116 cells | Strong and selective activity. mdpi.com |

Fusing the pyrimidine ring with other heterocyclic systems is a common strategy to create novel chemical scaffolds with diverse biological activities. derpharmachemica.com These fused systems, such as purines, pteridines, quinazolines, pyridopyrimidines, and thienopyrimidines, often exhibit enhanced pharmacological properties. derpharmachemica.comnih.gov For example, pyrimidine-based fused heterocyclic compounds are being investigated as potent anticancer and antibacterial agents, often targeting protein kinases. nih.gov

In the context of immunosuppressive agents, thiazolo[5,4-d]pyrimidines have been designed as potential surrogates for the pyrido[3,2-d]pyrimidine (B1256433) scaffold. acs.org SAR studies on these fused systems have shown that the nature of the fused ring significantly impacts activity. For instance, in a comparison of different scaffolds with identical substitution patterns, the pyrido[3,2-d]pyrimidine, thieno[2,3-d]pyrimidine, and purine (B94841) scaffolds were found to be equally active as immunosuppressive agents. acs.org

| Fused Heterocyclic System | Biological Application | Key Finding |

|---|---|---|

| Thienopyrimidines | Anticancer, Antibacterial | Effective against protein kinases. nih.gov |

| Pyrazolopyrimidines | Anticancer, Antibacterial | Effective against protein kinases. nih.gov |

| Pyridopyrimidines | Anticancer, Antibacterial, Immunosuppressive | Active scaffold for various therapeutic targets. nih.govacs.org |

| Thiazolo[5,4-d]pyrimidines | Immunosuppressive | Designed as a bioisostere of pyrido[3,2-d]pyrimidine. acs.org |

| Purines (fused pyrimidine) | Immunosuppressive | Shows comparable activity to other fused pyrimidines. acs.org |

Bioisosteric Replacements within the Pyrimidine Ring

Bioisosteric replacement is a powerful strategy in drug design to improve the properties of a lead compound. In the context of pyrimidine derivatives, replacing one of the nitrogen atoms in the pyrimidine ring with a C-H group can lead to a pyridine (B92270) analogue. This change can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, which in turn can affect its biological activity and selectivity. nih.gov For example, in a series of nitrile-based inhibitors of cathepsins S and K, a pyrimidine nitrogen was found to be crucial for activating the cysteine thiol of the enzyme. Replacing this nitrogen with a C-H, as in the corresponding pyridine analogue, not only removed this activating function but also introduced a negative steric interaction, leading to a significant loss of potency. nih.gov

Conversely, replacing a pyridine ring with a pyrimidine can sometimes be beneficial. Pyrimidine-based drugs are known to be potent and can serve as bioisosteres for phenyl rings and other aromatic systems. tandfonline.com The strategic placement of nitrogen atoms in the pyrimidine ring can enhance interactions with biological targets and improve pharmacokinetic properties. The concept of bioisosterism has been successfully applied in the design of various therapeutic agents, including immunosuppressants where a thiazolo[5,4-d]pyrimidine (B3050601) scaffold was used as a bioisostere for a pyrido[3,2-d]pyrimidine scaffold. acs.org These studies highlight the importance of the pyrimidine ring structure and the potential for its bioisosteric replacement in modulating biological activity.

Ligand Binding Motifs and Pharmacophore Development

The interaction of pyrimidine-based ligands with their biological targets, typically proteins such as kinases, is often characterized by specific binding motifs. acs.org The pyrimidine ring itself frequently serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the protein's hinge region, which connects the N- and C-lobes of the kinase domain. acs.org For a molecule like this compound, the 4-amino group and the nitrogen atoms within the pyrimidine ring are key features for these interactions.

The development of a pharmacophore model, which is an abstract representation of the essential molecular features for biological activity, is a direct outcome of understanding these binding motifs. bioduro.comresearchgate.net For inhibitors based on the this compound scaffold, a typical pharmacophore would include:

Hydrogen Bond Donors: The amino group at the C4 position is a primary hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can act as hydrogen bond acceptors. acs.org

Hydrophobic/Polar Regions: The methoxy group at the C5 position introduces both polarity and steric bulk, which can be exploited for specific interactions within a binding pocket.

These features, when mapped in three-dimensional space, provide a template for designing or identifying new molecules with a higher probability of being active. bioduro.com

Table 1: Pharmacophoric Features of the this compound Scaffold

This table outlines the key structural features of this compound and their corresponding roles in a pharmacophore model for receptor binding.

| Structural Feature | Pharmacophore Feature | Potential Interaction |

| 4-Amino Group (-NH₂) | Hydrogen Bond Donor | Forms hydrogen bonds with acceptor residues (e.g., backbone carbonyls) in the target's hinge region. |

| Pyrimidine Ring Nitrogens | Hydrogen Bond Acceptor | Accept hydrogen bonds from donor residues (e.g., backbone amides) in the target's hinge region. |

| 5-Methoxy Group (-OCH₃) | Hydrophobic/Polar Feature | Occupies a specific sub-pocket, potentially forming van der Waals or polar interactions, influencing selectivity and potency. |

| Aromatic Pyrimidine Ring | Aromatic/Hydrophobic | Can engage in π-stacking or hydrophobic interactions with aromatic residues in the binding site. |

Rational Drug Design Approaches Based on SAR Insights

Rational drug design utilizes the insights gained from SAR studies to purposefully create new molecules with improved properties. bpums.ac.irdokumen.pub By understanding which structural modifications lead to enhanced activity, medicinal chemists can iteratively optimize a lead compound. Studies on various pyrimidine derivatives have provided a wealth of SAR data that can inform the design of novel agents based on the this compound core. acs.org

For instance, research on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors demonstrated that seemingly minor positional changes of a substituent can have a significant impact on potency. The introduction of a methyl group at the 5-position of the pyrimidine ring resulted in a twofold increase in potency. acs.org However, moving that same methyl group to the 6-position caused a threefold decrease in activity, highlighting the precise steric and electronic requirements of the binding site. acs.org

Similarly, in the development of CHK1 inhibitors, SAR studies revealed that a secondary amine was more favorable than a tertiary amine at a specific substitution point, with the latter reducing potency by 2.6-fold. sci-hub.se These findings are invaluable for rational design, as they provide clear rules for optimization. For the this compound scaffold, this implies that modifications could be strategically explored at the 2-position or on the 4-amino group, while leveraging the 5-methoxy group to achieve selectivity.

Table 2: Structure-Activity Relationship Insights from Pyrimidine Analogs

This table summarizes key findings from SAR studies on various pyrimidine-based inhibitors, providing guidance for the rational design of new compounds.

| Parent Scaffold | Structural Modification | Effect on Biological Activity | Reference |

| 2-phenylpyrimidin-4-amine | Addition of a methyl group at the 5-position. | ~2-fold increase in potency (IC₅₀ = 70 nM). | acs.org |

| 2-phenylpyrimidin-4-amine | Addition of a methyl group at the 6-position. | ~3-fold decrease in potency (IC₅₀ = 210 nM). | acs.org |

| 5-(pyrimidin-2-ylamino)picolinonitrile | Methylation of a piperidine secondary amine to a tertiary amine. | 2.6-fold decrease in potency. | sci-hub.se |

| Pyrimido[1,2-a]benzimidazole | Replacing a 2,6-dimethylphenyl group with a chlorine atom. | Low impact on Lck kinase inhibition. | nih.gov |

These examples underscore the power of rational drug design. By systematically altering the structure of the this compound scaffold based on established SAR principles, researchers can navigate chemical space more efficiently to develop novel molecules with desired therapeutic profiles. bpums.ac.ir The process involves a continuous cycle of design, synthesis, and biological testing to refine the molecular architecture for optimal target engagement.

Anticancer Activities

The pyrimidine scaffold is a key component in many biologically active molecules, and derivatives of this compound have shown notable potential as anticancer agents. rsc.orgmdpi.com These compounds interfere with crucial biological pathways in cancer cells, leading to cell death and inhibition of tumor growth. rsc.org

Derivatives of this compound have demonstrated cytotoxic effects against a range of human cancer cell lines. For instance, a series of pyrano[2,3-d]pyrimidinone derivatives were tested for their anticancer activity against the HeLa (cervical cancer) cell line. researchgate.net Several of these compounds exhibited better activity than the standard anticancer drug 5-Fluorouracil, with some showing IC50 values of 10 µM or less. researchgate.net

In another study, a series of new 3,4,5-trimethoxyphenyl thiazole pyrimidines were synthesized and evaluated. bohrium.com Among these, compounds with substituted piperazine (B1678402) groups showed the most promising antiproliferative activity. bohrium.com Specifically, one compound demonstrated significant cytostatic activity against the HOP-92 non-small cell lung cancer (NSCL) cell line, with a growth inhibition value of 86.28% at a 10 µM dose. bohrium.com Other analogues showed selective activity against HCT-116 colorectal carcinoma and SK-BR-3 breast cancer cell lines. bohrium.com The cytotoxic effects of some 2-aminothiazole (B372263) derivatives have also been evaluated against HeLa and MCF-7 cell lines. nih.gov

| Compound Type | Cancer Cell Line | Activity Metric | Reported Value | Source |

|---|---|---|---|---|

| Pyrano[2,3-d]pyrimidinone derivatives | HeLa | IC50 | ≤ 10 µM | researchgate.net |

| 3,4,5-trimethoxyphenyl thiazole pyrimidine (Compound 4b) | HOP-92 (NSCL) | Growth Inhibition | 86.28% at 10 µM | bohrium.com |

| 3,4,5-trimethoxyphenyl thiazole pyrimidine (Compound 4a) | HCT-116 (Colorectal) | Growth Inhibition | 40.87% at 10 µM | bohrium.com |

| 3,4,5-trimethoxyphenyl thiazole pyrimidine (Compound 4h) | SK-BR-3 (Breast) | Growth Inhibition | 46.14% at 10 µM | bohrium.com |

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. One of the primary mechanisms by which anticancer agents exert their effects is through the induction of apoptosis. mdpi.com This process can occur through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which can converge on the activation of a family of proteases called caspases. mdpi.com

The activation of caspases is a hallmark of the caspase-dependent apoptotic pathway. nih.gov Caspase-3, in particular, is an executor caspase that plays a central role in both intrinsic and extrinsic pathways, leading to the cleavage of cellular substrates and ultimately cell death. nih.gov Research into 2,4,5-trisubstituted pyrimidine analogues has shown that they can induce apoptosis in a caspase-dependent manner, confirmed through assays that measure caspase-3 activity. worktribe.com This indicates that these compounds can trigger the established biochemical cascade of programmed cell death in cancer cells.

The anticancer activity of this compound analogues is often linked to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation. A key target that has emerged is the USP1/UAF1 deubiquitinase complex. nih.govnih.gov This complex is involved in DNA damage repair pathways, and its inhibition can render cancer cells more susceptible to DNA-damaging agents like cisplatin (B142131). nih.govgoogle.com

ML323, a pyrimidine-containing compound, is a potent and highly selective inhibitor of the USP1–UAF1 complex. nih.govsigmaaldrich.com It acts in a reversible and allosteric manner, with an IC50 value of 76 nM in a Ub-Rhodamine based assay. sigmaaldrich.com Studies have shown that ML323 can potentiate the cytotoxicity of cisplatin in non-small cell lung cancer and osteosarcoma cells. nih.govsigmaaldrich.com More recently, another clinical USP1 inhibitor, KSQ-4279, which features a 4-cyclopropyl-6-methoxypyrimidin-5-yl group, has been developed, further highlighting the importance of this pyrimidine scaffold in targeting the USP1/UAF1 complex. biorxiv.org

| Compound | Target | Activity Metric | Reported Value | Source |

|---|---|---|---|---|

| ML323 | USP1/UAF1 | IC50 | 76 nM (Ub-Rhodamine assay) | sigmaaldrich.com |

| ML323 | USP1/UAF1 | Ki (free enzyme) | 68 nM | sigmaaldrich.com |

| ML323 | USP1/UAF1 | Ki (enzyme-substrate complex) | 183 nM | sigmaaldrich.com |

| Pimozide | USP1/UAF1 | Ki | 0.5 µM | nih.gov |

| GW7647 | USP1/UAF1 | Ki | 0.7 µM | nih.gov |

Antimicrobial and Antiviral Properties

In addition to their anticancer effects, various analogues of this compound have been explored for their antimicrobial properties. ontosight.ai The pyrimidine ring is a common feature in many compounds developed to combat bacterial and fungal infections. ontosight.ai

Derivatives containing the pyrimidine structure have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain pyrano[2,3-d]pyrimidinone derivatives showed antibacterial activity that was comparable to or even better than the standard antibiotic ampicillin. researchgate.net

In a study of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine, some compounds showed sensitivity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus saprophyticus, as well as Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. biomedpharmajournal.orgresearchgate.net Similarly, novel benzoylurea (B1208200) derivatives incorporating a 2-chloro-5-methoxypyrimidin-4-yl thio moiety have been synthesized and tested for their antibacterial effects. mdpi.com The activity of these compounds is often influenced by the specific substituents on the pyrimidine ring. cymitquimica.com

The antifungal potential of pyrimidine derivatives has also been an area of active research. ontosight.ai Studies have shown that certain analogues exhibit inhibitory effects against various fungal pathogens. biomedpharmajournal.orgmdpi.com For instance, novel benzoylurea derivatives containing a 2-chloro-5-methoxypyrimidin-4-yl group were evaluated for their in vitro antifungal activities against several fungi, including Rhizoctonia solani. mdpi.com Two compounds in this series, 4j and 4l, showed significant potency against R. solani, with EC50 values of 6.72 and 5.21 μg/mL, respectively, which were comparable to the commercial fungicide hymexazol. mdpi.com However, not all derivatives are broadly effective; in one study, a series of pyrimidine compounds were found to be resisted by all tested isolates of Candida albicans and Candida glabrata. biomedpharmajournal.orgresearchgate.net

| Compound | Fungal Strain | Activity Metric | Reported Value | Source |

|---|---|---|---|---|

| Compound 4j (benzoylurea derivative) | Rhizoctonia solani | EC50 | 6.72 µg/mL | mdpi.com |

| Compound 4l (benzoylurea derivative) | Rhizoctonia solani | EC50 | 5.21 µg/mL | mdpi.com |

| Hymexazol (Standard) | Rhizoctonia solani | EC50 | 6.11 µg/mL | mdpi.com |

Biological Activities and Mechanistic Investigations of this compound Analogues

Conclusion

5-Methoxypyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its role as a key synthetic intermediate. Its structure provides the necessary foundation for the synthesis of important sulfonamide drugs like Sulfadoxine. The pyrimidine (B1678525) scaffold, in general, continues to be a privileged structure in drug discovery, offering a wide range of biological activities and the potential for the development of novel therapeutic agents.

Computational Chemistry and in Silico Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) for Molecular Structure and Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. A DFT calculation for 5-Methoxypyrimidin-4-amine would typically begin with a geometry optimization. This process determines the lowest energy arrangement of the atoms, providing key information about the molecule's three-dimensional shape, bond lengths, and bond angles.

A standard approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. The results of such a calculation would yield a set of optimized geometric parameters. For instance, one could determine the precise lengths of the C-N, C-C, C-O, N-H, and C-H bonds, as well as the bond angles and dihedral angles that define the molecule's conformation. This foundational data is crucial for all subsequent computational analyses. However, specific optimized geometry data from DFT calculations for this compound has not been found in the surveyed literature.

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. chemrxiv.org A smaller gap generally implies higher reactivity. chemrxiv.org

A typical DFT calculation would provide the energy levels of these orbitals. From these values, various electronic properties and reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. This analysis would help in understanding the charge transfer interactions that can occur within the molecule. chemrxiv.org Currently, there are no published studies providing the specific HOMO, LUMO, or energy gap values for this compound.

Table 1: Hypothetical Electronic Properties Derived from HOMO-LUMO Analysis

| Property | Formula | Expected Information for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital (in eV) |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital (in eV) |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability (in eV) |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron (in eV) |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added (in eV) |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself (in eV) |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution (in eV) |

| Chemical Softness (S) | 1 / (2η) | A measure of the molecule's polarizability (in eV⁻¹) |

Note: This table is illustrative of the data that would be generated from a HOMO-LUMO analysis. No specific values for this compound were found in the literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green usually represents neutral or near-zero potential regions.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the methoxy (B1213986) group, due to their high electronegativity and lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen atoms of the amine group. Such a map would be crucial for understanding intermolecular interactions, such as hydrogen bonding. No specific MEP analysis for this compound has been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.org

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. nih.gov

Prediction of Binding Affinity and Interaction with Biological Targets

To perform a molecular docking study for this compound, a specific protein target would first need to be identified based on its known or hypothesized biological activity. The docking process would then involve placing various conformations of the ligand into the active site of the protein and scoring them based on how well they fit, both sterically and electronically.

The output of a docking simulation includes a binding affinity score (often expressed in kcal/mol), which estimates the strength of the protein-ligand interaction, and a predicted binding pose. This pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. This information is critical for understanding the mechanism of action and for guiding the design of more potent analogs. As no specific biological targets have been studied in the context of molecular docking for this compound in the available literature, no binding affinity data or interaction analyses can be reported.

Table 2: Illustrative Molecular Docking Results

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase A | - | e.g., Lys72, Asp184 | e.g., Hydrogen Bond |

| Hypothetical Receptor B | - | e.g., Phe265, Leu343 | e.g., Hydrophobic |

Note: This table is a template for presenting molecular docking results. No such data is currently available for this compound.

Identification of Key Binding Areas and Weak Interactions

While specific molecular docking and dynamics simulation studies exclusively focused on this compound are not extensively detailed in publicly available literature, the binding interactions of analogous aminopyrimidine derivatives have been investigated. These studies provide a foundational understanding of how this class of compounds may interact with biological targets, such as protein kinases.

Computational modeling of N-phenylpyrimidine-4-amine derivatives has revealed critical interactions within the binding pockets of kinases. The aminopyrimidine core frequently acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the protein's hinge region. For instance, the nitrogen atoms of the pyrimidine ring and the exocyclic amine group are often involved in hydrogen bond formation with key residues like cysteine.

In addition to hydrogen bonding, weak interactions such as hydrophobic and van der Waals forces play a significant role in stabilizing the ligand-protein complex. The methoxy group of this compound, for example, would likely participate in hydrophobic interactions within a nonpolar pocket of a target protein. The aromatic pyrimidine ring itself can engage in π-π stacking or T-shaped π-interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. Molecular dynamics simulations on similar pyrimidine-based inhibitors have shown that these interactions are dynamic and essential for maintaining a stable binding conformation.

A hypothetical representation of the key interactions for this compound, based on studies of similar molecules, is summarized in the table below.

| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Residues in a Protein Target |

| Hydrogen Bond (Donor) | 4-amino group | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Pyrimidine ring nitrogens | Cysteine, Serine, Threonine (backbone amide) |

| Hydrophobic Interactions | 5-methoxy group, Pyrimidine ring | Leucine, Valine, Isoleucine, Alanine |

| π-π Stacking | Pyrimidine ring | Phenylalanine, Tyrosine, Tryptophan |

Quantitative Structure-Activity Relationship (QSAR) Analysis

For aminopyrimidine-based compounds, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, and hydrophobic fields could enhance or diminish biological activity.

Studies on aminopyrido[2,3-d]pyrimidin-7-yl derivatives, for instance, have indicated that both steric and electrostatic fields significantly influence their inhibitory activity. nih.gov Similarly, QSAR analyses of other aminopyrimidine analogs have highlighted the importance of descriptors related to lipophilicity (logP) and molecular shape in determining their therapeutic potential. imist.ma These findings suggest that for this compound, the size and electronic properties of substituents on the pyrimidine ring are likely to be critical determinants of its biological function. The methoxy group at the 5-position, for example, contributes to both the steric and electronic profile of the molecule and would be a key parameter in any QSAR model.

The general findings from QSAR studies on related aminopyrimidine structures are summarized in the table below.

| QSAR Descriptor Class | General Influence on Activity of Aminopyrimidines |

| Steric Fields | Bulky substituents can be either favorable or unfavorable depending on the topology of the target's binding site. |

| Electrostatic Fields | The distribution of partial charges on the aminopyrimidine core is crucial for hinge-binding interactions. |

| Hydrophobic Fields | Lipophilicity often shows a parabolic relationship with activity, with an optimal range for cell permeability. |

Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in the early stages of drug discovery to assess the pharmacokinetic and safety profile of a compound. In silico ADMET prediction tools are widely used to filter out candidates with unfavorable properties. While experimental ADMET data for this compound is not available, a predictive analysis can be performed using computational models.

Based on general characteristics of pyrimidine derivatives found in the literature, compounds of this class often exhibit good oral bioavailability. The physicochemical properties of this compound, such as its molecular weight and polarity, suggest it is likely to comply with Lipinski's Rule of Five, a key indicator of drug-likeness.

A predicted ADMET profile for this compound, generated from computational models, is presented in the table below. It is important to note that these are theoretical predictions and require experimental validation.

| ADMET Property | Predicted Value/Classification for this compound | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing the intestinal epithelial barrier. |

| P-glycoprotein Substrate | Likely No | The compound may not be actively pumped out of cells, potentially leading to higher intracellular levels. |

| Distribution | ||

| Blood-Brain Barrier (BBB) | Likely to Penetrate | May have effects on the central nervous system. |

| Plasma Protein Binding | Moderate | A significant fraction of the compound is expected to be free in the bloodstream to exert its effect. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Likely Yes | Potential for drug-drug interactions with other medications metabolized by this enzyme. |

| CYP450 3A4 Inhibitor | Likely No | Lower risk of interactions with drugs metabolized by the most common CYP450 isoform. |

| Excretion | ||

| Renal Organic Cation Transporter | Unlikely to be a substrate | Renal clearance may not be the primary route of excretion. |

| Toxicity | ||

| AMES Mutagenicity | Low Probability | Unlikely to be mutagenic. |

| hERG Inhibition | Low to Moderate Risk | Potential for cardiac side effects should be monitored. |

These in silico predictions provide a valuable preliminary assessment of this compound's drug-like properties. However, these computational results must be interpreted with caution and serve as a guide for further experimental investigation.

Analytical Methodologies for Research on 5 Methoxypyrimidin 4 Amine

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural characterization of 5-Methoxypyrimidin-4-amine, providing detailed information about its atomic and molecular framework.

Mass Spectrometry (MS, HR-MS, ESI)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound.

MS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the compound's molecular weight. The fragmentation pattern observed can also offer structural clues.

High-Resolution Mass Spectrometry (HR-MS): HR-MS measures the m/z value with very high accuracy, allowing for the determination of the precise elemental formula. This is a definitive method for confirming the identity of the compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used for polar molecules like this compound. It allows the molecule to be ionized with minimal fragmentation, making it easier to identify the molecular ion peak, typically as the protonated species [M+H]⁺.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show key absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic ring and methoxy (B1213986) group, C=N and C=C stretching vibrations within the pyrimidine (B1678525) ring, and C-O stretching of the methoxy group. ripublication.com Primary amines typically show a pair of bands for symmetric and asymmetric N-H stretching. ripublication.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Aromatic/Alkyl C-H | C-H Stretch | 2850 - 3100 |

| Pyrimidine Ring | C=N, C=C Stretch | 1500 - 1650 |

| Methoxy (-OCH₃) | C-O Stretch | 1000 - 1300 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems like the pyrimidine ring in this compound exhibit characteristic absorption bands in the UV region. The position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the ring. researchgate.net This technique is often used for quantitative analysis and to monitor reactions involving the pyrimidine chromophore.

Chromatographic Methods (HPLC, LC-MS, UPLC, Thin Layer Chromatography)

Chromatographic methods are essential for separating this compound from impurities and for quantifying its presence in various mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic technique for assessing the purity of compounds like this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with an acid modifier. sielc.comptfarm.pl Purity is determined by integrating the peak area of the main compound relative to any impurity peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique couples the separation capabilities of HPLC with the detection power of mass spectrometry. It allows for the simultaneous separation and identification of the target compound and any impurities based on both their retention time and mass-to-charge ratio.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution version of HPLC that uses smaller stationary phase particles. This results in faster analysis times, better resolution, and increased sensitivity, making it ideal for high-throughput analysis and impurity profiling.

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of chemical reactions and to get a preliminary assessment of compound purity. researchgate.net The retention factor (Rf) value of the compound is determined by spotting it on a silica plate and developing it with an appropriate solvent system.

Flow Cytometry Analysis in Biological Assays

Flow cytometry is a sophisticated analytical technique used to measure and analyze multiple physical and chemical characteristics of a population of cells or particles as they pass one by one through a laser beam. In the context of biological assays for compounds such as this compound and its derivatives, flow cytometry is an invaluable tool for elucidating their effects on cellular processes, particularly cell cycle progression and apoptosis (programmed cell death).

The principle of flow cytometry involves staining cells with fluorescent dyes that bind to specific cellular components, such as DNA. As the stained cells flow in a single file through the instrument, they are illuminated by a laser. The resulting fluorescence and light scattering are detected by photomultiplier tubes. This information can be used to determine various cellular properties, including cell size, granularity, and, importantly, the content of specific molecules like DNA.

In a typical assay to assess the impact of a compound on the cell cycle, cells are treated with the substance for a defined period. Subsequently, the cells are harvested, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.

Flow cytometry analysis of the DNA content allows for the quantification of cells in different phases of the cell cycle:

G0/G1 phase: Cells with a normal (2n) amount of DNA.

S phase: Cells actively synthesizing DNA, with a DNA content between 2n and 4n.

G2/M phase: Cells that have completed DNA replication and have a 4n amount of DNA, poised for mitosis.

By comparing the cell cycle distribution of treated cells to that of untreated control cells, researchers can determine if the compound induces a cell cycle arrest at a specific phase. For instance, an accumulation of cells in the G2/M phase would suggest that the compound interferes with mitotic processes.

Furthermore, flow cytometry can be employed to detect apoptosis. One common method involves the use of Annexin V, a protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By co-staining with a viability dye like PI, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic or necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Research on various heterocyclic compounds with structural similarities to pyrimidines has demonstrated the utility of flow cytometry in evaluating their anti-cancer properties. For example, studies on novel benzimidazole derivatives have utilized flow cytometry to analyze cell cycle progression in cancer cell lines. researchgate.net These analyses have revealed that such compounds can induce cell cycle arrest, a key mechanism of their anti-proliferative activity. researchgate.net

The data generated from flow cytometry experiments are typically presented as histograms or dot plots, and the percentages of cells in each phase of the cell cycle or in different apoptotic states are quantified. This quantitative data is crucial for understanding the mechanism of action of a test compound.

Table 1: Illustrative Data from Cell Cycle Analysis of a Cancer Cell Line Treated with a Hypothetical this compound Derivative

| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Untreated) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |

| Compound X (10 µM) | 45.8 ± 2.5 | 15.3 ± 1.2 | 38.9 ± 2.9 |

| Compound X (20 µM) | 25.1 ± 2.2 | 10.7 ± 0.9 | 64.2 ± 3.5 |

Table 2: Illustrative Data from Apoptosis Analysis of a Cancer Cell Line Treated with a Hypothetical this compound Derivative

| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control (Untreated) | 95.4 ± 2.3 | 2.1 ± 0.5 | 2.5 ± 0.6 |

| Compound Y (5 µM) | 78.6 ± 3.5 | 15.8 ± 1.9 | 5.6 ± 0.8 |

| Compound Y (10 µM) | 52.3 ± 4.1 | 35.2 ± 3.3 | 12.5 ± 1.7 |

Future Directions and Emerging Research Areas

Development of Novel Derivatives with Enhanced Potency and Selectivity

The development of novel derivatives from the aminopyrimidine core is a primary focus of current research, aiming to achieve superior potency and selectivity for specific biological targets. Scientists are systematically modifying the scaffold to improve its interaction with target proteins, thereby maximizing therapeutic effects while minimizing off-target activity.

One prominent area of investigation is in the field of kinase inhibition. For instance, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as selective Janus kinase 2 (JAK2) inhibitors. The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs), making selective JAK2 inhibitors highly sought after. Through systematic optimization, compound A8 was identified, demonstrating excellent potency against JAK2 kinase with an IC50 value of 5 nM. mdpi.com Notably, it exhibited significant selectivity over other JAK family members, with 38.6-fold selectivity for JAK1, 54.6-fold for JAK3, and 41.2-fold for TYK2. mdpi.com This enhanced selectivity is attributed to the introduction of a sulfonamide structure, which forms specific hydrogen bonds within the kinase domain, anchoring the molecule and increasing its specificity. mdpi.com

Similarly, derivatives have been designed as potent and selective phosphodiesterase 5 (PDE5) inhibitors for conditions like erectile dysfunction. By creating a pseudo-ring through an intramolecular hydrogen bond, researchers developed 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives with remarkable potency. One such derivative, T-6932, showed a PDE5 inhibitory activity with an IC50 of 0.13 nM and a high selectivity of 2400-fold over PDE6, a closely related enzyme where inhibition can cause visual disturbances.

Another critical target is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication that is overexpressed in many cancers. Utilizing a scaffold hopping strategy, novel aminopyrimidine-based PLK4 inhibitors have been synthesized. Compound 8h, for example, displayed a high PLK4 inhibitory activity with an IC50 of 0.0067 µM, presenting a promising avenue for anticancer drug development.

The following table summarizes the potency and selectivity of selected aminopyrimidine derivatives.

| Compound ID | Target | IC50 | Selectivity | Disease Indication |

| A8 | JAK2 | 5 nM | 38.6x (JAK1), 54.6x (JAK3), 41.2x (TYK2) mdpi.com | Myeloproliferative Neoplasms mdpi.com |

| T-6932 | PDE5 | 0.13 nM | 2400x (PDE6) | Erectile Dysfunction |

| Compound 8h | PLK4 | 0.0067 µM | High | Cancer |

Exploration of New Biological Targets and Disease Indications

Research into 5-methoxypyrimidin-4-amine and its analogs is uncovering a growing number of biological targets, thereby expanding the range of potential disease indications. The versatility of the aminopyrimidine scaffold allows it to be adapted to interact with a wide variety of enzymes and receptors.

Beyond the established targets like JAK2 and PDE5, new avenues are being actively explored. As noted, Polo-like kinase 4 (PLK4) has emerged as a significant anticancer target due to its role in cell division. nih.gov Its overexpression is linked to numerous cancers, including breast, colorectal, and lung cancer. nih.gov The development of potent PLK4 inhibitors based on the aminopyrimidine core represents a novel strategy for targeting mitotic failure in cancer cells. nih.gov

In the realm of agriculture and pest control, pyrimidin-4-amine derivatives have been designed as pesticides. A series of compounds containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety demonstrated broad-spectrum insecticidal and fungicidal activity. These compounds were found to target the acetylcholinesterase (AChE) enzyme, a critical component of the insect nervous system. This highlights a non-medical application where the aminopyrimidine scaffold can be leveraged to address significant economic and health challenges related to pest management.

Furthermore, the structural similarity of aminopyrimidines to the purine (B94841) bases of nucleic acids makes them candidates for development as immunosuppressive, antitumor, and antiviral agents. For example, novel 7-amino-oxazolo[5,4-d]pyrimidine derivatives have been synthesized and investigated for potential immunosuppressive activity.

Integration of Computational and Experimental Approaches for Drug Discovery

The discovery and optimization of drugs based on the this compound scaffold are increasingly driven by a synergistic combination of computational and experimental techniques. This integrated approach accelerates the drug discovery process, reduces costs, and improves the likelihood of identifying successful candidates.

Computational methods, such as molecular docking and density functional theory (DFT) analysis, are employed at the initial stages of research. Molecular docking allows scientists to predict how different derivatives will bind to a target protein's active site. For example, in the development of JAK2 inhibitors, molecular docking was used to understand how the sulfonamide structure of compound A8 interacted with key amino acid residues like LEU855 and TYR931, explaining its enhanced selectivity. mdpi.com Similarly, in the design of lipoxygenase inhibitors for cancer chemoprevention, molecular docking was used to predict the binding affinities of various dihydropyrimidine analogs, guiding the selection of candidates for synthesis.

These computational predictions are then validated through experimental synthesis and biological evaluation. Chemical synthesis of the designed compounds is followed by in vitro and in vivo testing to determine their actual potency, selectivity, and pharmacological properties. For instance, a series of 1,4-dihydropyrimidine analogues were designed computationally, then synthesized and tested for their lipoxygenase inhibitory activity, with the experimental results showing a strong correlation with the docking studies. cymitquimica.com This iterative cycle of design, synthesis, and testing allows for the rapid refinement of lead compounds, leading to the development of more effective and safer drugs.

Advanced Materials Science Applications

While the primary focus of research on aminopyrimidine derivatives has been in the biomedical field, their unique chemical properties suggest potential for applications in advanced materials science. The nitrogen atoms in the pyrimidine (B1678525) ring can act as ligands, coordinating with metal ions to form novel materials.

One emerging area is the development of coordination polymers and metal-organic frameworks (MOFs). These materials are constructed from metal ions linked together by organic ligands, creating porous structures with a wide range of potential applications, including gas storage, separation, and catalysis. Aminopyrimidine derivatives can serve as these organic linkers. For example, Schiff-base ligands derived from aminopyrimidines have been used to synthesize complexes with transition metals like Co(II) and Cu(II). mdpi.com These complexes exhibit interesting physicochemical properties and have been investigated for their biological activities, but the underlying coordination chemistry is directly relevant to materials science. mdpi.com

The ability of the pyrimidine ring to participate in non-covalent interactions, such as anion-π interactions, is also being explored. A flexible pyrimidine ligand, bis(4-pyrimidylmethyl)sulfide, has been used with silver(I) salts to create coordination polymers that can encapsulate anions. rsc.org This demonstrates a strategy for designing materials capable of selective anion binding and recognition. Although direct applications of this compound in this area are not yet widely reported, the foundational chemistry of the aminopyrimidine scaffold provides a strong basis for future exploration in the design of functional materials.

Therapeutic Applications as a Precursor or Intermediate (e.g., in Thiamine (B1217682) Synthesis)

The aminopyrimidine core is not only a versatile scaffold for synthetic drugs but is also a fundamental building block in nature. Its most critical role is as a precursor in the biosynthesis of thiamine (Vitamin B1), an essential cofactor for all living organisms. bldpharm.com

Thiamine is synthesized by coupling a pyrimidine moiety with a thiazole (B1198619) moiety. The pyrimidine precursor is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), which is synthesized in prokaryotes from aminoimidazole ribotide (AIR). bldpharm.com The HMP is then pyrophosphorylated before being condensed with the thiazole precursor to form thiamine monophosphate.

This biosynthetic pathway is essential for bacteria, fungi, and plants. biosynth.com Since humans cannot synthesize thiamine de novo and must obtain it from their diet, the enzymes in this pathway represent potential targets for antimicrobial drugs. For example, the enzyme ThiE, which catalyzes the coupling of the pyrimidine and thiazole pyrophosphates, can be inhibited by analogs of the HMP precursor. bldpharm.com This highlights a therapeutic strategy where compounds mimicking the natural aminopyrimidine precursor can be used to disrupt essential metabolic pathways in pathogens. The chemical synthesis of thiamine for commercial vitamin production also relies on aminopyrimidine intermediates, underscoring the industrial importance of this class of compounds. researchgate.net

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxypyrimidin-4-amine, and how can purity be optimized?

- Methodology : A common synthesis involves heating this compound with diethyl 2-(ethoxymethylene)malonate to form enamines (85% yield). Purification typically employs recrystallization from acetonitrile or column chromatography. Key parameters include reaction temperature (80–100°C) and stoichiometric control to minimize byproducts .

- Critical Factors : Solvent choice (e.g., acetonitrile for slow evaporation) and catalyst selection (e.g., acid/base conditions) influence yield and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and amine groups).

- X-ray Crystallography : Resolves planar molecular geometry and intermolecular interactions (e.g., Cl···N contacts at 3.09–3.10 Å in derivatives) .

- Mass Spectrometry : Validates molecular weight (e.g., C₅H₇N₃O, MW 125.13).

- Best Practices : Use high-resolution instruments and low-temperature (100 K) data collection to reduce thermal motion artifacts .

Q. What are the typical reactivity patterns of this compound in nucleophilic substitution or cyclization reactions?

- Reactivity : The methoxy group acts as an electron-donating substituent, directing electrophilic attacks to the 2- and 6-positions of the pyrimidine ring. In cyclization reactions (e.g., with malonate esters), intermediates undergo 1,3-H shifts followed by nucleophilic attacks, eliminating ethanol .

- Applications : Useful for synthesizing pyrimido[1,6-a]pyrimidine scaffolds, which are precursors in drug discovery .

Advanced Research Questions

Q. How can experimental design address low yields in the synthesis of this compound derivatives?

- Strategies :

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.

- Byproduct Analysis : Use HPLC-MS to trace undesired products (e.g., over-oxidized or dimerized species).

- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity for heat-sensitive intermediates .

Q. What computational and experimental approaches resolve contradictions in reported biological activities of this compound derivatives?

- Approaches :

- SAR Studies : Systematically modify substituents (e.g., halogens, alkyl groups) and compare bioactivity across assays (e.g., antimicrobial, antitubulin).

- Docking Simulations : Model interactions with target enzymes (e.g., thymidylate synthase) to explain potency variations .

- Crystallographic Validation : Compare binding modes of active vs. inactive derivatives using protein-ligand X-ray structures .

Q. What strategies improve crystallization of this compound for structural studies?

- Key Considerations :

- Solvent Selection : Acetonitrile or ethanol promotes slow evaporation and high-quality crystal growth .

- Hydrogen Bonding : Optimize Cl···N (3.09 Å) and N–H···O interactions to stabilize crystal packing .

- Temperature Control : Data collection at 100 K minimizes thermal disorder .

Q. How do intermolecular interactions influence the solid-state properties of this compound derivatives?

- Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。